Isopropyl 3-bromo-2-chloroisonicotinate
Description
Properties
Molecular Formula |
C9H9BrClNO2 |
|---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
propan-2-yl 3-bromo-2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C9H9BrClNO2/c1-5(2)14-9(13)6-3-4-12-8(11)7(6)10/h3-5H,1-2H3 |
InChI Key |
SVDQQFSDLUIFNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C(=NC=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-bromo-2-chloroisonicotinate typically involves the esterification of 3-bromo-2-chloroisonicotinic acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-bromo-2-chloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinates, while reduction reactions can produce different reduced derivatives .
Scientific Research Applications
Isopropyl 3-bromo-2-chloroisonicotinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isopropyl 3-bromo-2-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Isopropyl 3-bromo-2-chloroisonicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Isopropyl 3-bromo-2-chloroisonicotinate is a halogenated derivative of isonicotinic acid characterized by a pyridine ring with bromine and chlorine substituents. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and receptor binding, which may be relevant in drug discovery and development.
The molecular formula of this compound is , with a molecular weight of approximately 278.53 g/mol. The presence of the isopropyl group enhances its lipophilicity, which can influence its biological activity and solubility in organic solvents.
Synthesis Methods:
- Bromination of 2-Chloroisonicotinic Acid: The synthesis typically involves brominating 2-chloroisonicotinic acid followed by esterification with isopropanol, often catalyzed by an acid such as sulfuric acid under reflux conditions.
- Industrial Production: In industrial settings, continuous flow reactors can be utilized to maintain consistent reaction conditions and improve yield.
This compound interacts with specific molecular targets, such as enzymes or receptors. The halogen substituents (bromine and chlorine) may enhance binding affinity and selectivity, making this compound a valuable tool in pharmacological studies. The exact pathways involved depend on the biological system being studied, but it has been noted for its potential to inhibit certain enzymes .
Case Studies and Research Findings
-
Enzyme Inhibition Studies:
- Research indicates that compounds similar to this compound can exhibit significant inhibitory effects on various enzymes, which may lead to therapeutic applications in treating diseases where enzyme dysregulation is a factor .
- For example, studies have shown that halogenated derivatives can selectively inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced toxicity or enhanced efficacy in therapeutic contexts.
- Receptor Binding Assays:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-bromo-2-chloronicotinate | Methyl ester instead of isopropyl | Different alkyl group affects solubility and reactivity |
| 5-Bromo-2-chloroisonicotinic acid | Lacks the isopropyl group | More polar and potentially more soluble in water |
| Isopropyl 5-bromo-2-chloronicotinate | Similar structure but different position of substituents | Variation in position may influence biological activity |
| 5-Bromo-2-hydroxyisonicotinic acid | Contains a hydroxyl group instead of a halogen | Hydroxyl group may enhance hydrogen bonding capabilities |
| 5-Bromo-2-chloro-6-methylnicotinic acid | Additional methyl group at position six | Alters steric hindrance and electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
